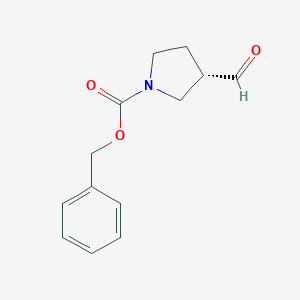

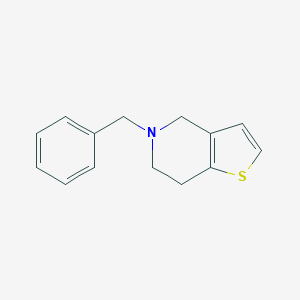

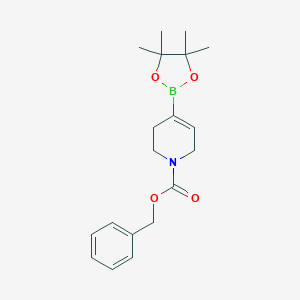

benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

Vue d'ensemble

Description

L'ester pinacolique de l'acide N-Cbz-1,2,3,6-tétrahydropyridine-4-boronique est un composé chimique de formule moléculaire C19H26BNO4 et de masse moléculaire 343,23 g/mol . Il s'agit d'un dérivé d'acide boronique qui présente un cycle tétrahydropyridine, un groupe ester pinacolique et un groupe protecteur carbobenzyloxy (Cbz). Ce composé est principalement utilisé en synthèse organique et en chimie médicinale comme élément constitutif de molécules plus complexes .

Méthodes De Préparation

La synthèse de l'ester pinacolique de l'acide N-Cbz-1,2,3,6-tétrahydropyridine-4-boronique implique généralement les étapes suivantes :

Formation du cycle tétrahydropyridine : Le matériau de départ, la 1,2,3,6-tétrahydropyridine, est synthétisé par hydrogénation de la pyridine.

Introduction du groupe acide boronique : La tétrahydropyridine est ensuite mise à réagir avec un dérivé d'acide boronique, tel que le bis(pinacolato)diboron, en présence d'un catalyseur au palladium pour former l'ester pinacolique de l'acide boronique.

Protection par le groupe Cbz : Enfin, le composé est protégé par un groupe carbobenzyloxy (Cbz) en utilisant le chloroformiate de benzyle en présence d'une base, telle que le carbonate de sodium.

Les méthodes de production industrielles de ce composé sont similaires, mais peuvent impliquer une optimisation des conditions de réaction et une mise à l'échelle du procédé pour produire des quantités plus importantes .

Analyse Des Réactions Chimiques

L'ester pinacolique de l'acide N-Cbz-1,2,3,6-tétrahydropyridine-4-boronique subit diverses réactions chimiques, notamment :

Oxydation : Le groupe acide boronique peut être oxydé pour former des dérivés d'acide boronique.

Réduction : Le groupe protecteur Cbz peut être éliminé par hydrogénation ou d'autres méthodes de réduction.

Substitution : Le groupe acide boronique peut participer à des réactions de couplage croisé de Suzuki-Miyaura avec des halogénures d'aryle ou de vinyle pour former des liaisons carbone-carbone.

Les réactifs et les conditions couramment utilisés dans ces réactions comprennent les catalyseurs au palladium, les bases telles que le carbonate de sodium et les solvants tels que le diméthylsulfoxyde (DMSO) . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

4. Applications de la recherche scientifique

L'ester pinacolique de l'acide N-Cbz-1,2,3,6-tétrahydropyridine-4-boronique a plusieurs applications de recherche scientifique, notamment :

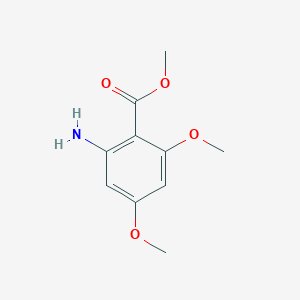

Synthèse organique : Il sert d'élément constitutif pour la synthèse de molécules plus complexes, en particulier dans le développement de produits pharmaceutiques et de produits agrochimiques.

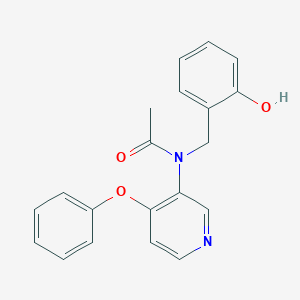

Chimie médicinale : Le composé est utilisé dans la conception et la synthèse de candidats médicaments potentiels, en particulier ceux ciblant les troubles neurologiques.

Science des matériaux : Il est utilisé dans la synthèse de nouveaux matériaux aux propriétés uniques, tels que les polymères conducteurs et les composites avancés.

5. Mécanisme d'action

Le mécanisme d'action de l'ester pinacolique de l'acide N-Cbz-1,2,3,6-tétrahydropyridine-4-boronique implique son rôle de dérivé d'acide boronique dans diverses réactions chimiques . Le groupe acide boronique peut former des liaisons covalentes réversibles avec les diols et autres nucléophiles, ce qui le rend utile dans la conception d'inhibiteurs enzymatiques et d'autres molécules biologiquement actives. Le groupe protecteur Cbz contribue à stabiliser le composé et à prévenir les réactions secondaires indésirables lors de la synthèse .

Applications De Recherche Scientifique

N-Cbz-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester has several scientific research applications, including :

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting neurological disorders.

Material Science: It is employed in the synthesis of novel materials with unique properties, such as conducting polymers and advanced composites.

Mécanisme D'action

The mechanism of action of N-Cbz-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester involves its role as a boronic acid derivative in various chemical reactions . The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active molecules. The Cbz protecting group helps to stabilize the compound and prevent unwanted side reactions during synthesis .

Comparaison Avec Des Composés Similaires

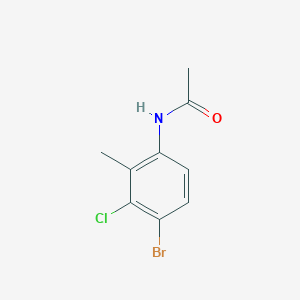

L'ester pinacolique de l'acide N-Cbz-1,2,3,6-tétrahydropyridine-4-boronique peut être comparé à d'autres composés similaires, tels que :

Ester pinacolique de l'acide N-Boc-1,2,3,6-tétrahydropyridine-4-boronique : Ce composé présente un groupe protecteur tert-butoxycarbonyle (Boc) au lieu du groupe Cbz. Il est également utilisé en synthèse organique et en chimie médicinale, mais peut présenter des profils de réactivité et de stabilité différents.

Ester pinacolique de l'acide 1-méthyl-1,2,3,6-tétrahydropyridine-4-boronique : Ce composé présente un groupe méthyle au lieu du groupe Cbz. Il est utilisé dans des applications similaires, mais peut présenter des propriétés physiques et chimiques différentes.

La singularité de l'ester pinacolique de l'acide N-Cbz-1,2,3,6-tétrahydropyridine-4-boronique réside dans sa combinaison du cycle tétrahydropyridine, du groupe acide boronique et du groupe protecteur Cbz, qui offre un équilibre entre réactivité et stabilité pour diverses applications synthétiques .

Propriétés

IUPAC Name |

benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26BNO4/c1-18(2)19(3,4)25-20(24-18)16-10-12-21(13-11-16)17(22)23-14-15-8-6-5-7-9-15/h5-10H,11-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSFHRPYZPQWEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461435 | |

| Record name | Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286961-15-7 | |

| Record name | Phenylmethyl 3,6-dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1(2H)-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=286961-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Carbobenzoxy-1,2,3,6-tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.